Electronic Structure Differentiation vs. 2-Hydroxycyclohexanone: Ionization Potential and n–π* Blue Shift
In a direct head-to-head photoelectron spectroscopy (PES) study, Brown (1976) demonstrated that the ionization potential assigned to the carbonyl n-electron is 0.6 eV higher in 2-hydroxycyclohexanone than in 2-methoxycyclohexanone [1]. Additionally, the n → π* UV transition exhibits a marked blue shift of roughly 0.5 eV in the hydroxy analog. These differences are attributed to intramolecular hydrogen bonding in 2-hydroxycyclohexanone, which stabilizes the ground-state n orbital and is absent in the methoxy derivative. This means 2-methoxycyclohexanone has a lower ionization threshold and a red-shifted n → π* absorption, indicating a more accessible carbonyl lone pair for electrophilic activation or coordination.
| Evidence Dimension | Carbonyl n-electron ionization potential (IP) and n → π* transition energy |
|---|---|
| Target Compound Data | 2-Methoxycyclohexanone: lower IP (baseline); n → π* transition at longer wavelength |
| Comparator Or Baseline | 2-Hydroxycyclohexanone: IP 0.6 eV higher; n → π* transition blue-shifted by ~0.5 eV |
| Quantified Difference | ΔIP = 0.6 eV; Δn → π* ≈ 0.5 eV |
| Conditions | Gas-phase photoelectron spectroscopy; UV spectroscopy in solution (Canadian Journal of Chemistry, 1976, 54, 3203–3205) |
Why This Matters
The lower ionization potential and more accessible carbonyl lone pair of 2-methoxycyclohexanone make it preferentially suited for Lewis acid-catalyzed reactions and single-electron oxidation pathways where 2-hydroxycyclohexanone would be electronically deactivated by internal H-bonding.
- [1] Brown, R. S. (1976). Application of photoelectron spectroscopy to intramolecularly hydrogen-bonded systems. Part II. On the n-π* blue shift of carbonyl-containing molecules. Canadian Journal of Chemistry, 54(20), 3203–3205. https://doi.org/10.1139/v76-456 View Source
